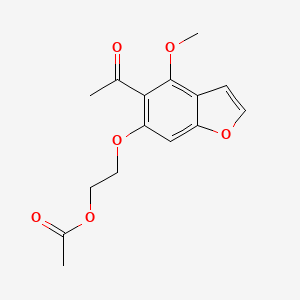

2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate

Description

Properties

Molecular Formula |

C15H16O6 |

|---|---|

Molecular Weight |

292.28 g/mol |

IUPAC Name |

2-[(5-acetyl-4-methoxy-1-benzofuran-6-yl)oxy]ethyl acetate |

InChI |

InChI=1S/C15H16O6/c1-9(16)14-13(21-7-6-19-10(2)17)8-12-11(4-5-20-12)15(14)18-3/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

OQXOQYNHVSWQAY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1OC)C=CO2)OCCOC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of 2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate involves several steps. One possible route includes the following transformations:

-

Benzofuran Synthesis: : Start by synthesizing the benzofuran ring. Various methods, such as cyclization of o-hydroxyacetophenones or oxidative cyclization of phenols, can be employed .

-

Acetylation: : Introduce the acetyl group by reacting the benzofuran with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.

-

Etherification: : Finally, react the acetylated benzofuran with an alcohol (e.g., ethanol) in the presence of an acid catalyst to form the desired compound.

Industrial Production: While industrial-scale production methods may vary, the synthetic steps outlined above provide a general framework for preparing this compound.

Chemical Reactions Analysis

2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate: can undergo several reactions:

-

Hydrolysis: : Treatment with aqueous acid or base leads to cleavage of the ester bond, yielding the corresponding alcohol and acetic acid.

-

Substitution Reactions: : The acetate group can be replaced by other nucleophiles (e.g., amines, alcohols) via nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-((5-acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate typically involves the reaction of benzofuran derivatives with acetic acid derivatives under controlled conditions. This compound exhibits unique structural features that contribute to its biological activity, particularly due to the presence of the benzofuran moiety, which is known for its diverse pharmacological properties.

Biological Activities

1. Anticancer Activity:

Research indicates that compounds with benzofuran structures, including 2-((5-acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate, have shown promising anticancer activities. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival, such as the inhibition of cyclooxygenase enzymes (COX-1/COX-2), which play a crucial role in inflammation and cancer progression .

2. Anti-inflammatory Properties:

The anti-inflammatory potential of 2-((5-acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate has been explored through its ability to inhibit pro-inflammatory cytokines and enzymes. These properties make it a candidate for developing treatments for inflammatory diseases, including arthritis and other chronic inflammatory conditions .

3. Analgesic Effects:

Similar compounds have been evaluated for their analgesic properties. The ability to modulate pain pathways makes this compound a subject of interest for pain management therapies. Experimental models have shown that benzofuran derivatives can significantly reduce pain responses in vivo, suggesting their utility in analgesic drug development .

Case Studies and Research Findings

Mechanism of Action

The exact mechanism by which 2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets or signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Benzofuran derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent patterns. Below is a comparison with structurally analogous compounds:

Key Analogues:

- Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS 620547-56-0)

- Core structure : Benzofuran with a 3-oxo group.

- Substituents :

- 2Z-methylidene group linked to a 4-tert-butylphenyl moiety (sterically bulky, lipophilic).

- Methyl acetate side chain at the 6-position.

- Key differences vs. target compound :

- The tert-butyl group introduces significant steric hindrance and lipophilicity.

The 3-oxo group may enhance hydrogen-bonding capacity compared to the acetyl group in the target compound.

- (2,4-Hydroxyphenyl)acetic acid methyl ester (CAS 67828-42-6) Core structure: Phenolic acetic acid ester. Substituents: Hydroxyl groups at 2- and 4-positions. Contrast: Lacks the benzofuran core but shares ester functionality, suggesting divergent solubility and reactivity.

Physicochemical Properties:

- Lipophilicity (logP): The target compound’s acetyl and methoxy groups likely increase logP compared to hydroxylated analogues like (2,4-hydroxyphenyl)acetic acid methyl ester.

- Solubility : Ethyl acetate in the target compound may improve solubility in organic solvents relative to methyl acetate in CAS 620547-56-0.

Data Table: Structural and Functional Comparison

Biological Activity

2-((5-Acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant effects. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound based on diverse research findings.

Synthesis

The synthesis of 2-((5-acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate generally involves the reaction between 5-acetyl-4-methoxybenzofuran and ethyl acetate under specific conditions. The methodology often utilizes various catalysts and solvents to enhance yield and purity.

Anticancer Activity

Research has indicated that compounds related to 2-((5-acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate exhibit significant antiproliferative effects against various cancer cell lines. For example, in vitro studies have shown that related benzofuran derivatives possess IC50 values in the nanomolar range against HeLa and MDA-MB-231 cells, indicating potent anticancer properties. The structure-activity relationship (SAR) suggests that modifications at specific positions on the benzofuran ring can enhance or reduce activity:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| CA-4 | HeLa | 4.6 |

| CA-4 | MDA-MB-231 | 4.5 |

| CA-4 | A549 | 180 |

| CA-4 | HT-29 | 3100 |

| CA-4 | MCF-7 | 370 |

These findings demonstrate that structural modifications can lead to variations in potency, emphasizing the importance of the methoxy group at the C-6 position for maintaining high activity levels .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been explored. Studies have shown that derivatives exhibit broad-spectrum activity against various bacterial strains. For instance, compounds derived from similar structures have shown significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

Antioxidant assays reveal that 2-((5-acetyl-4-methoxybenzofuran-6-yl)oxy)ethyl acetate demonstrates notable free radical scavenging abilities. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay indicates that this compound can effectively reduce oxidative stress markers in vitro, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.

Case Studies

- Anticancer Study : In a study evaluating the efficacy of various benzofuran derivatives, it was found that those with methoxy substitutions exhibited enhanced cytotoxicity towards cancer cell lines such as HeLa and MCF-7. The study highlighted how structural modifications could lead to a significant increase in potency compared to unsubstituted analogs .

- Antimicrobial Evaluation : A series of synthesized derivatives were tested against a panel of microorganisms, demonstrating effective antibacterial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests potential applications in treating bacterial infections .

- Antioxidant Assessment : Compounds were subjected to DPPH and ABTS assays, showing promising results with IC50 values significantly lower than those of established antioxidants like ascorbic acid. This positions them as potential candidates for further development in nutraceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.